BMAP-27 is derived from bovine neutrophils and is synthesized as part of the immune response to microbial invasion. It is produced in the bone marrow and released by neutrophils during infections, contributing to the first line of defense against pathogens.
BMAP-27 belongs to the class of antimicrobial peptides known as cathelicidins, characterized by their cationic nature and amphipathic structure. These peptides are typically composed of 20 to 40 amino acids and are known for their ability to disrupt microbial membranes.
The synthesis of BMAP-27 typically employs solid-phase peptide synthesis techniques, which allow for the assembly of peptides in a stepwise manner on a solid support. The synthesis involves the use of various protecting groups for amino acids to prevent unwanted reactions during assembly.
The synthesis process generally follows these steps:
BMAP-27 has a distinct structure characterized by an alpha-helical conformation, which is essential for its antimicrobial activity. Its amino acid sequence is as follows: GRFKRFRKKFKKLFKKLSPVIPLLHLG.
The molecular weight of BMAP-27 is approximately 2,682 Da. The peptide's structure allows it to interact with lipid bilayers effectively, leading to membrane disruption in target microorganisms.
BMAP-27 primarily interacts with bacterial membranes through electrostatic attraction due to its cationic nature. This interaction leads to membrane permeabilization and ultimately cell lysis.
The mechanism involves:
The antimicrobial action of BMAP-27 involves several steps:
Studies have shown that BMAP-27 exhibits activity against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum efficacy.
BMAP-27 is typically soluble in aqueous solutions and displays stability under physiological conditions. Its alpha-helical structure contributes to its stability and function.
The peptide exhibits cationic properties due to its positively charged residues, which facilitate interactions with negatively charged bacterial membranes. Its hydrophobic regions enhance its ability to disrupt lipid bilayers.
BMAP-27 has been shown to retain activity across a range of pH levels and temperatures, indicating its robustness as an antimicrobial agent.
BMAP-27 has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2